molecular formula C5H7F2N B567977 6,6-Difluoro-3-azabicyclo[3.1.0]hexane CAS No. 1215166-78-1

6,6-Difluoro-3-azabicyclo[3.1.0]hexane

Cat. No.: B567977
CAS No.: 1215166-78-1
M. Wt: 119.115
InChI Key: GHBUVDSNXSMDMM-UHFFFAOYSA-N
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Description

6,6-Difluoro-3-azabicyclo[3.1.0]hexane is a bicyclic compound that features a nitrogen atom and two fluorine atoms attached to a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane typically involves cyclization reactions and catalytic hydrogenation reactions. These methods are used to construct the bicyclic framework, often starting from simpler precursors .

Industrial Production Methods

Industrial production methods for 6,6-Difluoro-3-azabicyclo[31 the principles of cyclization and catalytic hydrogenation can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts .

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the bicyclic framework .

Scientific Research Applications

6,6-Difluoro-3-azabicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent and specific biological effects .

Properties

IUPAC Name

6,6-difluoro-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N/c6-5(7)3-1-8-2-4(3)5/h3-4,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBUVDSNXSMDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2(F)F)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601282633
Record name 6,6-Difluoro-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215166-78-1
Record name 6,6-Difluoro-3-azabicyclo[3.1.0]hexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215166-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6-Difluoro-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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